molecular formula C25H27N3O5 B265376 (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate

(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate

Cat. No. B265376
M. Wt: 449.5 g/mol
InChI Key: LZATXVLIHHAUMT-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate, also known as MPP+, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a highly polar, water-soluble molecule that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ exerts its toxic effects on dopaminergic neurons by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species, which ultimately leads to cell death. The selective toxicity of (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ for dopaminergic neurons is due to their high reliance on complex I for ATP production.
Biochemical and Physiological Effects
(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ has been shown to have a wide range of biochemical and physiological effects. In addition to its toxic effects on dopaminergic neurons, (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ has been shown to induce oxidative stress, alter mitochondrial function, and disrupt cellular calcium homeostasis. These effects have been implicated in the pathogenesis of Parkinson's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The selective toxicity of (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ for dopaminergic neurons makes it a useful tool for studying the dopaminergic system. However, its toxicity also limits its use in certain types of experiments. Careful control of (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ concentration and exposure time is necessary to avoid non-specific effects on other cell types and to ensure reproducibility of results.

Future Directions

There are several future directions for research on (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+. One area of interest is the development of (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ analogs with improved selectivity and potency. Another area of interest is the use of (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ as a tool for studying the role of mitochondrial dysfunction in the pathogenesis of neurodegenerative disorders. Finally, the development of new techniques for delivering (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ to specific cell types could allow for more precise manipulation of the dopaminergic system in vivo.
Conclusion
(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective toxicity for dopaminergic neurons makes it a useful tool for studying the dopaminergic system, but its toxicity also limits its use in certain types of experiments. Future research on (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ could lead to the development of new tools for studying the role of dopamine and mitochondrial dysfunction in neurodegenerative disorders.

Synthesis Methods

(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-prop-2-enoxyaniline with 2-bromo-4-nitrophenol to form 4-prop-2-enoxyphenyl-2-(4-nitrophenoxy)acetate. This intermediate is then reacted with 2-pyridinecarboxaldehyde to form the final product, (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+. The synthesis of (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ requires careful control of reaction conditions and purification steps to ensure high yields and purity.

Scientific Research Applications

(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ has been used extensively in scientific research as a tool to study the dopaminergic system. This compound has been shown to selectively destroy dopaminergic neurons, making it a useful tool for studying the role of dopamine in the brain. (E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate+ has also been used to study the mechanisms of action of other drugs that affect the dopaminergic system, such as amphetamines and cocaine.

properties

Product Name

(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate

InChI

InChI=1S/C25H27N3O5/c1-2-14-33-20-7-5-18(6-8-20)23(29)21-22(19-4-3-9-26-17-19)28(25(31)24(21)30)11-10-27-12-15-32-16-13-27/h2-9,17,22,29H,1,10-16H2/b23-21+

InChI Key

LZATXVLIHHAUMT-XTQSDGFTSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=CN=CC=C4)/[O-]

SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=CN=CC=C4)[O-]

Origin of Product

United States

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